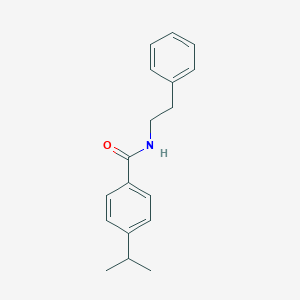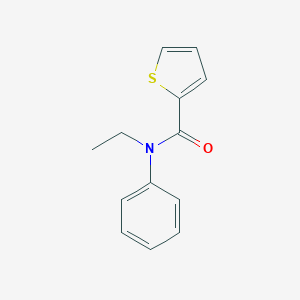
2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide, also known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPAA belongs to the class of acetamide derivatives and is a white crystalline powder that is soluble in organic solvents such as chloroform and ethanol.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is an enzyme that is involved in the production of inflammatory mediators, and PDE4 is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a role in inflammation and cognition. By inhibiting the activity of these enzymes, 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide may reduce inflammation, inhibit tumor growth, and improve cognitive function.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide has been shown to have several biochemical and physiological effects. In animal models, 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide has been shown to reduce inflammation and oxidative stress, inhibit tumor growth, and improve cognitive function and memory. 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide has also been shown to increase levels of certain neurotransmitters such as acetylcholine and dopamine, which play a role in cognition and mood.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide is also relatively stable and can be stored for long periods of time. However, one limitation of using 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide. One area of research is the development of novel derivatives of 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide in other diseases such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide and its effects on various biological pathways.
Scientific Research Applications
2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide exhibits anti-inflammatory, anti-tumor, and neuroprotective effects. 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Furthermore, 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C14H14N2O2/c1-18-12-7-5-11(6-8-12)10-14(17)16-13-4-2-3-9-15-13/h2-9H,10H2,1H3,(H,15,16,17) |
InChI Key |
QXWSVLIICPTKMC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(diethylamino)propyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B263719.png)

![2-[(2-Ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B263725.png)
![N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B263728.png)
![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)




![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)

